molecular formula C11H20N2O B3015115 3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856040-84-0

3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B3015115
CAS No.: 1856040-84-0
M. Wt: 196.294
InChI Key: GDNBDNLNCJIJNU-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a sec-butoxymethyl group at position 3 and an isopropyl group at position 1, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-isopropyl-1H-pyrazole with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically proceeds via a nucleophilic substitution mechanism, where the sec-butyl alcohol acts as the nucleophile, replacing the chlorine atom with a sec-butoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, solvent-free conditions or the use of green solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sec-butoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium hydride (KH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with carboxyl or hydroxyl groups, while reduction may produce pyrazole derivatives with alkyl or hydrogen groups.

Scientific Research Applications

3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-5-10(4)14-8-11-6-7-13(12-11)9(2)3/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNBDNLNCJIJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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